

## An In-depth Technical Guide to SKF 77434 Hydrobromide (CAS: 300561-58-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SKF 77434 hydrobromide

Cat. No.: B1682076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SKF 77434 hydrobromide** is a potent and selective partial agonist for the dopamine D1-like receptor family.[1] With the CAS (Chemical Abstracts Service) number 300561-58-4, this benzazepine derivative has emerged as a valuable pharmacological tool for investigating the role of the D1 receptor in various physiological and pathological processes. Its central activity following systemic administration makes it particularly useful for in vivo studies.[2] This technical guide provides a comprehensive overview of **SKF 77434 hydrobromide**, including its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research.

## **Chemical and Physical Properties**

**SKF 77434 hydrobromide** is the hydrobromide salt of 2,3,4,5-Tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol. A summary of its key properties is presented in Table 1.



| Property          | Value                                                                                                                                                           | Reference      |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|--|
| CAS Number        | 300561-58-4                                                                                                                                                     | [1]            |  |
| Molecular Formula | C19H22BrNO2                                                                                                                                                     | MedChemExpress |  |
| Molecular Weight  | 376.29 g/mol                                                                                                                                                    | [1]            |  |
| IUPAC Name        | 7,8-dihydroxy-3-prop-2-enyl-1-<br>phenyl-2,3,4,5-tetrahydro-1H-<br>3-benzazepine;hydrobromide                                                                   | PubChem        |  |
| Appearance        | Solid                                                                                                                                                           |                |  |
| Solubility        | Soluble in DMSO and water.[2]                                                                                                                                   | [2]            |  |
| Storage           | Store at -20°C for long-term<br>storage (months to years) or at<br>4°C for short-term storage<br>(days to weeks). It should be<br>stored away from moisture.[1] | MedChemExpress |  |

## **Mechanism of Action and Signaling Pathways**

**SKF 77434 hydrobromide** exerts its effects by acting as a partial agonist at dopamine D1-like receptors (D1 and D5 receptors). As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property makes it a valuable tool for modulating dopaminergic signaling without causing maximal receptor activation.

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical pathway, often referred to as the Gs/olf-cAMP-PKA pathway, is a key mechanism through which D1 receptor agonists mediate their effects.

However, D1 receptor signaling is complex and can also involve other pathways, such as coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC).



Below are diagrams illustrating the primary signaling pathways associated with dopamine D1 receptor activation.



Click to download full resolution via product page

Dopamine D1 Receptor Gs/olf-cAMP Signaling Pathway



Click to download full resolution via product page

Dopamine D1 Receptor Gq-PLC Signaling Pathway

## **Quantitative Data**

The following table summarizes key quantitative data for **SKF 77434 hydrobromide** from various in vitro studies. This data highlights its selectivity and partial agonist activity at the D1 receptor.



| Parameter                                   | Value                           | Species/System | Reference |
|---------------------------------------------|---------------------------------|----------------|-----------|
| IC <sub>50</sub> (D1-like receptor binding) | 19.7 nM                         |                | [2]       |
| IC <sub>50</sub> (D2-like receptor binding) | 2425 nM                         |                | [2]       |
| EC <sub>50</sub> (cAMP<br>Production)       | 140 nM                          | HEK293 cells   | [3]       |
| E <sub>max</sub> (cAMP<br>Production)       | 44% (relative to SKF-<br>81297) | HEK293 cells   | [3]       |

## **Experimental Protocols**

**SKF 77434 hydrobromide** is a versatile tool for both in vitro and in vivo research. Below are detailed methodologies for key experiments.

# In Vitro Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of **SKF 77434 hydrobromide** for the dopamine D1 receptor.

#### Materials:

- Cell membranes expressing the human dopamine D1 receptor (e.g., from CHO or HEK293 cells)
- [3H]-SCH23390 (radioligand)
- SKF 77434 hydrobromide
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well microplates



- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and counter

#### Procedure:

- Prepare a stock solution of SKF 77434 hydrobromide in DMSO or water.
- Perform serial dilutions of **SKF 77434 hydrobromide** in assay buffer to achieve a range of final concentrations (e.g.,  $10^{-10}$  M to  $10^{-5}$  M).
- In a 96-well plate, add in the following order:
  - 50 μL of assay buffer (for total binding) or a high concentration of a non-labeled D1 antagonist (e.g., 10 μM SCH23390) for non-specific binding.
  - 50 μL of the diluted SKF 77434 hydrobromide or vehicle.
  - 50 μL of [<sup>3</sup>H]-SCH23390 at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
  - 100 μL of cell membrane preparation (containing 10-50 μg of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- · Wash the filters three times with ice-cold wash buffer.
- Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC<sub>50</sub> value of SKF 77434 hydrobromide.





Click to download full resolution via product page

Radioligand Binding Assay Workflow

# In Vivo Locomotor Activity in Rats (Representative Protocol)

This protocol outlines a method to assess the effect of **SKF 77434 hydrobromide** on spontaneous locomotor activity in rats.

#### Materials:

Adult male Sprague-Dawley rats (250-300 g)



#### SKF 77434 hydrobromide

- Vehicle (e.g., 0.9% saline)
- Open-field activity chambers equipped with infrared beams
- Syringes and needles for administration

#### Procedure:

- Acclimate the rats to the housing facility for at least one week before the experiment.
- Habituate the rats to the open-field chambers for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
- On the test day, dissolve **SKF 77434 hydrobromide** in the vehicle to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
- Administer SKF 77434 hydrobromide or vehicle via subcutaneous (SC) or intraperitoneal
   (IP) injection.
- Immediately after injection, place each rat in the center of the open-field chamber.
- Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.
- Analyze the data by comparing the activity levels of the drug-treated groups to the vehicletreated group. Data is often binned in time intervals (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

# In Vivo Cocaine Self-Administration in Rhesus Monkeys (Representative Protocol)

This protocol describes a procedure to evaluate the effect of **SKF 77434 hydrobromide** on cocaine self-administration in rhesus monkeys.

#### Materials:



- Adult rhesus monkeys with indwelling intravenous catheters
- SKF 77434 hydrobromide
- Cocaine hydrochloride
- Vehicle (e.g., sterile saline)
- Operant conditioning chambers equipped with levers and infusion pumps
- Syringes and tubing for drug delivery

#### Procedure:

- Train the monkeys to self-administer cocaine intravenously under a fixed-ratio (FR) schedule
  of reinforcement (e.g., FR30: 30 lever presses result in one cocaine infusion).
- Establish a stable baseline of cocaine self-administration.
- Dissolve SKF 77434 hydrobromide in sterile saline.
- Administer SKF 77434 hydrobromide intravenously (IV) as a pretreatment, typically 15-30 minutes before the start of the self-administration session. A range of doses should be tested (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
- During the session, allow the monkeys to self-administer cocaine. The number of infusions earned is the primary dependent measure.
- Compare the number of cocaine infusions self-administered after SKF 77434 pretreatment to the number self-administered after vehicle pretreatment.
- To assess the specificity of the effect, the impact of SKF 77434 on responding for a non-drug reinforcer (e.g., food pellets) can also be evaluated in separate sessions.





Click to download full resolution via product page

Cocaine Self-Administration Workflow

### Conclusion

**SKF 77434 hydrobromide** is a well-characterized and selective dopamine D1-like receptor partial agonist that serves as an indispensable tool in neuroscience research. Its ability to modulate dopaminergic signaling in a controlled manner allows for the detailed investigation of the D1 receptor's role in a variety of complex behaviors and neurological disorders. The information and protocols provided in this guide are intended to facilitate the effective use of **SKF 77434 hydrobromide** in both in vitro and in vivo experimental settings, ultimately



contributing to a deeper understanding of the dopamine system and the development of novel therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cocaine self-administration in adult female and male rhesus monkeys: longitudinal comparison with adolescent behavior and role of early life stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to SKF 77434 Hydrobromide (CAS: 300561-58-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682076#skf-77434-hydrobromide-cas-number-300561-58-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com